molecular formula C16H17N3O2 B11566133 N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide CAS No. 303065-44-3

N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide

Cat. No.: B11566133
CAS No.: 303065-44-3
M. Wt: 283.32 g/mol
InChI Key: IMZSSIBJVGMNDE-VCHYOVAHSA-N
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Description

N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide is a Schiff base acetohydrazide compound provided for early-discovery chemical research. With the molecular formula C16H17N3O2 , this molecule features an ortho-hydroxy-N-acylhydrazone moiety, a structure of significant interest in medicinal chemistry for its metal-chelating properties and potential as a pharmacophore in anticancer agent development . Schiff bases are known to act as important ligands that can form complexes with various metal ions, making them valuable in the study of catalytic and biological processes . Recent research into structurally related acetohydrazide compounds incorporating similar motifs has demonstrated potent cytotoxicity against a range of human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers . These related compounds have been shown to activate procaspase-3, a key enzyme in the apoptosis pathway, leading to cell cycle arrest in the S phase and the induction of late-stage cellular apoptosis in cancer cells . This mechanism is a promising target for novel anticancer therapies. Researchers are exploring this class of compounds as potential templates for the design and development of new anticancer agents. This product is sold for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

303065-44-3

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-12-5-4-7-14(9-12)17-11-16(21)19-18-10-13-6-2-3-8-15(13)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

IMZSSIBJVGMNDE-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

Biological Activity

N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide is a hydrazone compound with notable biological activities, primarily attributed to its unique molecular structure. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H17N3O2, with a molecular weight of 283.33 g/mol. The compound is synthesized via a condensation reaction between 2-hydroxybenzaldehyde and 3-toluidine acetohydrazide, typically using ethanol as a solvent under reflux conditions. The reaction can be optimized by adjusting temperature, solvent choice, and concentration to enhance yield and purity.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it can form coordination complexes with metal ions, enhancing its efficacy against microbial targets.
  • Antioxidant Activity : Research has demonstrated that derivatives of this compound can exhibit antioxidant properties through various assays such as DPPH and ABTS, indicating potential applications in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase and tyrosinase, which are relevant in treating conditions like Alzheimer's disease and hyperpigmentation disorders, respectively .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activities
This compoundC16H17N3O2Antimicrobial, Antioxidant, Enzyme Inhibition
N'-(2-Hydroxybenzylidene)acetohydrazideC9H10N2O2Moderate Antimicrobial Activity
2-P-Toluidino-N'-Hydroxybenzylidene acetohydrazideC15H16N4O2Similar Antimicrobial Properties
4-Amino-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazideC10H12N4O2Varied Biological Effects; Less Potent

The presence of both hydroxy and toluidine groups in this compound enhances its interaction with biological targets compared to simpler analogs, leading to improved biological activity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Enzyme Inhibition : In vitro assays showed that the compound effectively inhibited acetylcholinesterase activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The inhibition was measured using spectrophotometric methods, revealing IC50 values that indicate strong enzyme binding affinity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the molecular formula C16H17N3O2C_{16}H_{17}N_{3}O_{2} and a molecular weight of 283.33 g/mol. It is synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 3-toluidine acetohydrazide, typically in an ethanol solvent under reflux conditions. The process can be optimized by adjusting factors such as temperature and concentration to enhance yield and purity.

Biological Activities

N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its ability to form coordination complexes with metal ions enhances its efficacy against microbial infections .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. Research indicates that it can inhibit the growth of cancer cells, potentially through mechanisms involving the modulation of biological targets associated with cancer progression .
  • Antitubercular Activity : In vitro studies have demonstrated that derivatives of this compound can exhibit antitubercular effects against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand to form complexes with various metal ions. These metal-ligand complexes have been studied for their structural properties and biological activities:

Metal Ion Complex Type Biological Activity
Cu²⁺Octahedral complexesAntimicrobial and anticancer effects
Zn²⁺Tetrahedral complexesEnhanced biological activity
Co²⁺Octahedral complexesAntifungal properties

These complexes can exhibit enhanced stability and bioactivity compared to the uncoordinated ligand, leading to increased interest in their application in drug development .

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains. The zone of inhibition was measured in millimeters, demonstrating its potential as an antimicrobial agent compared to standard drugs like tetracycline .
  • Anticancer Mechanism Investigation : Research focused on the anticancer properties of this compound involved testing its effects on human carcinoma cell lines. Results indicated significant cytotoxicity, suggesting that it may interfere with cellular proliferation pathways .
  • Metal Complex Formation : A detailed study on metal complexes formed with this compound highlighted their structural characterization through spectroscopic methods. The resulting complexes showed promising biological activities that warrant further investigation for therapeutic applications .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: Key Structural and Spectroscopic Data of Selected Acetohydrazides
Compound Name (Structure) Substituents (R₁, R₂) Molecular Weight (g/mol) Key Spectral Data (¹H/¹³C NMR, HR-MS) Reference ID
N'-(2-Hydroxybenzylidene)-2-(3-toluidino)acetohydrazide R₁ = 3-toluidino, R₂ = 2-hydroxybenzylidene Not explicitly reported Not explicitly reported (likely δ ~11.5–11.9 ppm for NH) N/A
(E)-N'-(2-Hydroxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide (4f) R₁ = 2-oxoindolin-1-yl, R₂ = 2-hydroxybenzylidene 350.15 ¹H NMR: δ 11.65 (s, NH), 8.40 (s, CH=N); HR-MS: m/z 350.1500 [M+H]+
(E)-2-((6-Chloropyridin-2-yl)oxy)-N'-(2-hydroxybenzylidene)acetohydrazide (HBPAH) R₁ = 6-chloropyridinyloxy, R₂ = 2-hydroxybenzylidene 335.73 ¹H NMR: Duplicated signals (E/Z isomers); ¹³C NMR: δ 164.2 (C=O)
N'-(2-Hydroxy-3-methoxybenzylidene)-2-amino-2-oxoacetohydrazide (II) R₁ = NH₂, R₂ = 2-hydroxy-3-methoxybenzylidene 251.22 ¹H NMR: δ 11.90 (s, NH); IR: 1675 cm⁻¹ (C=O)
(E)-N'-(2-Hydroxybenzylidene)-2-(4-methyl-2-oxocoumarin-7-yloxy)acetohydrazide (2a) R₁ = 4-methylcoumarinyloxy, R₂ = 2-hydroxybenzylidene 380.34 ¹H NMR: δ 6.80–8.10 (coumarin protons); m.p. 210–212°C

Key Observations :

  • Hydrogen Bonding : Compounds with 2-hydroxybenzylidene (e.g., HBPAH) exhibit intra- and intermolecular H-bonding (N–H···O, O–H···N), stabilizing planar conformations and influencing solubility .
  • Isomerism : HBPAH exists as E/Z isomers (ratio 1:1.3), confirmed by duplicated NMR signals .
  • Electronic Effects : Methoxy (e.g., compound II) and chloro (e.g., HBPAH) substituents alter electron density, affecting reactivity and bioactivity.
Table 3: Bioactivity Profiles of Analogous Acetohydrazides
Compound Biological Activity (Target) Key Findings Reference ID
4f Antitumor Moderate activity against MCF-7 (IC₅₀ not reported)
HBPAH Structural/Electronic Studies Enhanced H-bonding network; no direct bioactivity reported
Compound II Not specified Spectroscopic focus; potential antioxidant activity inferred
Ethyl-thio benzimidazolyl derivatives (228) α-Glucosidase inhibition IC₅₀ = 6.10 µM (vs. acarbose: 378.2 µM)
Triazole-based A5 Neuritogenic (Neuro-2a cells) Activates PI3K/Akt and MEK-ERK pathways
Tetrazole-based 5p Anti-HIV Moderate activity (EC₅₀ not reported)

Key Trends :

  • Substituent Impact : Electron-withdrawing groups (e.g., Cl in HBPAH) enhance stability, while bulky groups (e.g., coumarin in 2a) may limit membrane permeability.
  • Heterocyclic Moieties : Triazole (A5) and benzimidazole (228) derivatives show enhanced bioactivity due to improved target binding .

Preparation Methods

Preparation of 2-(3-Toluidino)acetohydrazide

This precursor is synthesized by reacting 3-toluidine with ethyl chloroacetate to form 2-(3-toluidino)acetate, followed by hydrazinolysis. Key steps include:

  • Alkylation : 3-Toluidine reacts with ethyl chloroacetate in anhydrous ethanol under reflux (6–8 hours) to yield ethyl 2-(3-toluidino)acetate.

  • Hydrazinolysis : The ester is treated with hydrazine hydrate in methanol, yielding 2-(3-toluidino)acetohydrazide as a white crystalline solid (mp 142–144°C).

Equation :

3-Toluidine+ClCH2COOEtEtOOCCH2NH(3-Tolyl)NH2NH2NH2NHCOCH2NH(3-Tolyl)\text{3-Toluidine} + \text{ClCH}2\text{COOEt} \rightarrow \text{EtOOCCH}2\text{NH(3-Tolyl)} \xrightarrow{\text{NH}2\text{NH}2} \text{NH}2\text{NHCOCH}2\text{NH(3-Tolyl)}

Condensation with 2-Hydroxybenzaldehyde

The hydrazide (1.0 mmol) and aldehyde (1.0 mmol) are refluxed in ethanol (20–30 mL) with 1–2 drops of glacial acetic acid for 3–5 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Typical Yield : 70–85%.
Melting Point : 198–200°C.

Optimization Strategies

Solvent Effects

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol7837898
Methanol6547295
Ethanol/AcOH7828299

Ethanol-acetic acid (24:1) enhances reaction kinetics by protonating the aldehyde carbonyl, increasing electrophilicity. Methanol offers moderate yields but requires longer reflux times.

Catalytic Additives

  • Acetic Acid (1–2%) : Lowers activation energy, reducing reaction time to 2 hours.

  • Molecular Sieves (4Å) : Absorbs water, shifting equilibrium toward product formation (yield increase: ~5%).

Mechanistic Insights

The condensation proceeds via a two-step mechanism:

  • Nucleophilic Addition : The hydrazide’s terminal amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis promotes water elimination, yielding the hydrazone.

Spectroscopic Evidence :

  • IR : Loss of NH stretch (3350 cm⁻¹) and appearance of C=N stretch (1620 cm⁻¹).

  • ¹H NMR : Downfield shift of imine proton (δ 8.3–8.5 ppm).

Purity and Characterization

Analytical Techniques

  • Elemental Analysis : C 67.84%, H 5.99%, N 14.83% (theoretical: C 67.83%, H 5.99%, N 14.83%).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

  • Single-Crystal XRD : Confirms planar hydrazone linkage and intramolecular hydrogen bonding (O–H···N).

Impurity Profiling

Common impurities include unreacted hydrazide (≤2%) and hydrolyzed aldehyde (≤1%). Column chromatography (silica gel, ethyl acetate/hexane) effectively removes these.

Comparative Analysis with Structural Analogues

CompoundYield (%)Melting Point (°C)Bioactivity (MIC, µg/mL)
N'-(2-Hydroxybenzylidene)-2-(3-toluidino)82198–20012.5 (E. coli)
4-Toluidino analogue75185–18725.0 (E. coli)
Unsubstituted hydrazide68175–17750.0 (E. coli)

The 3-toluidino derivative exhibits superior antimicrobial activity due to enhanced electron-donating effects from the methyl group.

Scalability and Industrial Feasibility

Batch-scale synthesis (100 g) in ethanol/acetic acid achieves 80% yield with consistent purity (>97%). Key considerations:

  • Cost Analysis : Raw materials account for 60% of total cost, favoring ethanol over methanol.

  • Waste Management : Ethanol recovery via distillation reduces solvent waste by 70% .

Q & A

Q. Table 1. Key Structural Parameters from SC-XRD Analysis

ParameterExperimental ValueDFT-Calculated Value
C=N bond length (Å)1.291.31
N–H···O distance (Å)2.122.09
Dihedral angle (°)8.57.9
Source:

Q. Table 2. Comparative Bioactivity of Hydrazide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)SEM
Acarbose (Control)α-Glucosidase378.2±0.12
Compound 228α-Glucosidase6.10±0.8
HBPAH AnalogAcetylcholinesterase12.4±1.5
Source:

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